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Abstract: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis, and its dysregulation is frequently implicated in cancer development.[1][2][3] The

core of this pathway is a kinase cascade that ultimately controls the activity of the

transcriptional co-activators YAP and TAZ.[4][5] Casein Kinase 1 (CK1) isoforms, particularly

CK1δ and CK1ε, have been identified as regulators of key oncogenic pathways, including the

Hippo pathway.[6][7] This technical guide provides an in-depth exploration of MU1742, a potent

and selective chemical probe for CK1δ and CK1ε, and its impact on the Hippo signaling

cascade.[7][8] We present quantitative data on MU1742's potency, detail relevant experimental

protocols for investigating its effects, and visualize the complex signaling interactions using

pathway diagrams to facilitate a deeper understanding for researchers in oncology and drug

development.

The Canonical Hippo Signaling Pathway
The Hippo pathway is an evolutionarily conserved signaling cascade that plays a central role in

tissue homeostasis.[4][5] In mammals, the core of the pathway consists of a kinase stack

including the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2) and

LATS1/2 (large tumor suppressor kinases 1 and 2), along with their respective scaffold proteins

SAV1 (Salvador homolog 1) and MOB1 (MOB kinase activator 1).[1][2]

When the pathway is active, typically stimulated by signals such as high cell density, MST1/2

phosphorylates and activates LATS1/2.[1][9] Activated LATS1/2 then phosphorylates the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10856059?utm_src=pdf-interest
https://www.ncbi.nlm.nih.gov/books/NBK500335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6326181/
https://en.wikipedia.org/wiki/Hippo_signaling_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4701972/
https://www.thesgc.org/chemical-probes/mu1742
https://casinvent.com/news/news-archive/17-sgc-recommends-mu1742-as-a-new-chemical-probe-for-protein-kinases-ck1-and-ck1
https://www.benchchem.com/product/b10856059?utm_src=pdf-body
https://casinvent.com/news/news-archive/17-sgc-recommends-mu1742-as-a-new-chemical-probe-for-protein-kinases-ck1-and-ck1
https://www.eubopen.org/sites/www.eubopen.org/files/chemical-probes/EUbOPEN_ProbeSheet_MU1742_v1.pdf
https://www.benchchem.com/product/b10856059?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5882217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4701972/
https://www.ncbi.nlm.nih.gov/books/NBK500335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6326181/
https://www.ncbi.nlm.nih.gov/books/NBK500335/
https://www.researchgate.net/figure/Canonical-Hippo-pathway-signaling-MST1-2-kinases-in-complex-with-the-scaffolding_fig2_284232606
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


primary downstream effectors, YAP (Yes-associated protein) and its paralog TAZ

(transcriptional co-activator with PDZ-binding motif).[1][10] This phosphorylation event leads to

the cytoplasmic sequestration of YAP/TAZ through binding to 14-3-3 proteins, ultimately

targeting them for proteasomal degradation.[4][9] This prevents YAP/TAZ from translocating to

the nucleus, where they would otherwise bind to TEAD (TEA domain) transcription factors to

drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as

CTGF and CYR61.[2][11][12] Dysregulation leading to the inactivation of this pathway allows

for the nuclear accumulation of YAP/TAZ, promoting uncontrolled cell growth and

tumorigenesis.[10][13]
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Diagram 1: The Canonical Hippo Signaling Pathway
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Diagram 1: The Canonical Hippo Signaling Pathway
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MU1742: A Potent and Selective CK1δ/CK1ε
Chemical Probe
MU1742 is a high-quality chemical probe characterized by its potent inhibition of Casein Kinase

1 delta (CK1δ) and epsilon (CK1ε).[7] It demonstrates excellent kinome-wide selectivity, making

it a valuable tool for studying the specific roles of these kinases in cellular processes.[6][7] At

higher concentrations, MU1742 is also capable of inhibiting the CK1α isoform.[8][14]

Data Presentation: Potency and Pharmacokinetics
The inhibitory activity of MU1742 has been quantified through both in vitro biochemical assays

and cell-based target engagement studies.

Table 1: In Vitro and Cellular Potency of MU1742

Target Kinase In Vitro IC₅₀ (nM)[6][8]
Cellular EC₅₀ (nM)

(NanoBRET Assay)[8]

CK1δ 6.1 47

CK1ε 27.7 220

CK1α1 7.2 3500

CK1α1L 520 Not Reported

IC₅₀ values were determined at an ATP concentration of 10 µM. Cellular potency was assessed

in intact HEK293 cells.

Table 2: Pharmacokinetic Properties of MU1742 in Mice[6][8]

Parameter Value

Administration Route Per Oral (PO)

Dose 20 mg/kg

Bioavailability (F) 57%

In Vivo Suitability Suitable, favorable PK profile
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A dose of 100 mg/kg was also reported as well-received in mice.[8]

Proposed Impact of MU1742 on the Hippo Pathway
Casein Kinase 1 (CK1) isoforms are implicated in the regulation of multiple signaling pathways

crucial for development and homeostasis, including the Wnt, Hedgehog, and Hippo pathways.

[6][7] While the direct phosphorylation of core Hippo components by CK1δ/ε is an area of

active research, a significant mechanism of action for MU1742 on the Hippo pathway is likely

through its modulation of pathway crosstalk, particularly with the Wnt signaling pathway.

The Wnt pathway is known to interact with and influence the Hippo pathway.[4][15] Specifically,

components of the Wnt destruction complex can sequester YAP/TAZ in the cytoplasm.[15]

CK1δ/ε are positive regulators of the Wnt pathway. Therefore, by inhibiting CK1δ/ε, MU1742 is

expected to suppress Wnt signaling. This suppression can lead to an increase in the

cytoplasmic pool of YAP/TAZ that is available for phosphorylation by LATS1/2, thereby

activating the Hippo pathway's tumor-suppressive function. This results in decreased YAP/TAZ

nuclear localization and a subsequent reduction in the transcription of pro-proliferative target

genes.
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Diagram 2: Proposed Mechanism of MU1742 Action
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Diagram 2: Proposed Mechanism of MU1742 Action
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Experimental Protocols
To investigate the impact of MU1742 on the Hippo pathway, a series of in vitro and cell-based

assays are required. For cellular assays, it is recommended to use MU1742 at concentrations

below 5 µM to ensure selectivity and avoid off-target effects.[8]

Kinase Inhibition Assay (In Vitro)
This protocol determines the direct inhibitory effect of MU1742 on kinase activity.

Reagents: Recombinant active CK1δ/ε kinase, kinase buffer, ATP, substrate peptide (e.g., a

generic serine/threonine kinase substrate), MU1742 stock solution (in DMSO), and a kinase

activity detection kit (e.g., ADP-Glo™).

Procedure: a. Prepare serial dilutions of MU1742 in DMSO, followed by dilution in kinase

buffer. b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted MU1742 or

DMSO (vehicle control). c. Initiate the reaction by adding a fixed concentration of ATP (e.g.,

10 µM). d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and

measure the remaining ATP (or ADP produced) using the detection kit's instructions and a

luminometer.

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Plot the inhibition percentage against the logarithm of MU1742 concentration and fit to a

dose-response curve to determine the IC₅₀ value.

Western Blotting for YAP/TAZ Phosphorylation and Total
Protein
This method assesses changes in the phosphorylation status and total levels of key Hippo

pathway proteins in cells treated with MU1742.

Cell Culture and Treatment: a. Plate cells (e.g., HEK293A, or a cancer cell line of interest)

and grow to desired confluency (e.g., 70-80%). b. Treat cells with varying concentrations of

MU1742 (e.g., 0, 50 nM, 200 nM, 1 µM) for a specified time (e.g., 24 hours).

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer

supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris
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and collect the supernatant containing the total protein lysate. d. Determine protein

concentration using a BCA assay.

SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample and resolve on a 4-

20% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate

with primary antibodies overnight at 4°C (e.g., anti-phospho-YAP (Ser127), anti-YAP, anti-

TAZ, anti-GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies. d.

Visualize bands using a chemiluminescence detection kit and an imaging system.

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated

protein levels to total protein levels, and total protein to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for YAP/TAZ Target Gene
Expression
This protocol measures changes in the mRNA levels of YAP/TAZ downstream target genes.

Cell Treatment and RNA Extraction: a. Treat cells with MU1742 as described in the Western

Blot protocol. b. Extract total RNA from cells using an RNeasy kit or TRIzol reagent.

cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, cDNA

template, and primers for target genes (CTGF, CYR61) and a housekeeping gene (ACTB,

GAPDH). b. Run the reaction on a real-time PCR system.

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing target

gene expression to the housekeeping gene and comparing treated samples to the vehicle

control.
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Diagram 3: General Experimental Workflow
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Summary and Future Directions
MU1742 is a well-characterized and selective inhibitor of CK1δ and CK1ε, making it an

invaluable tool for dissecting the roles of these kinases in cell signaling. Its demonstrated ability

to modulate pathways intertwined with the Hippo cascade, such as Wnt, positions it as a key

compound for investigating novel therapeutic strategies against cancers driven by YAP/TAZ

hyperactivation.

Future research should focus on elucidating the direct interactions, if any, between CK1δ/ε and

core Hippo pathway components. Investigating the efficacy of MU1742 in in vivo cancer models

with defined Hippo pathway mutations or YAP/TAZ activation signatures will be crucial for

translating these preclinical findings. Furthermore, exploring MU1742 in combination with other

targeted therapies, such as direct TEAD inhibitors, could reveal synergistic effects and provide

new avenues for treating resistant cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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